N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene group to a 3,4-dihydro-2H-1,5-benzodioxepine carboxamide moiety. The triazolopyridine scaffold is known for its pharmacological relevance in modulating neurotransmitter receptors (e.g., GABA-A) or kinase inhibition, while the benzodioxepine group may enhance lipophilicity and influence blood-brain barrier penetration.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c22-17(12-5-6-13-14(10-12)24-9-3-8-23-13)18-11-16-20-19-15-4-1-2-7-21(15)16/h1-2,4-7,10H,3,8-9,11H2,(H,18,22) |
InChI Key |
GJSDUHAFEZBCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyridine core. This can be achieved through a cyclization reaction involving 2-hydrazinylpyridine and an appropriate aldehyde under mild conditions . The resulting triazolopyridine intermediate is then coupled with a benzodioxepine derivative, which can be synthesized from catechol and an appropriate dihalide through a Williamson ether synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Critical Gaps :
- Experimental data on the target compound’s solubility, binding kinetics, and metabolic profile.
- Comparative in vivo efficacy studies against structurally related compounds.
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight : 288.32 g/mol
- CAS Number : [provide if available]
- Purity : Typically >95% in research applications.
Research has indicated that compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit various biological activities primarily through their interaction with specific protein targets. For instance:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of TGF-β type I receptor kinase (ALK5), which is implicated in cancer and fibrotic diseases. In a study focusing on similar triazolo derivatives, a compound demonstrated an IC50 value of 0.013 μM against ALK5 in vitro assays .
- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : IDO1 inhibitors are being explored for cancer immunotherapy due to their ability to modulate immune responses. Compounds based on the triazolo scaffold have shown promising results in enhancing immune activity against tumors .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 6.9 | Induces apoptosis via IDO1 inhibition |
| 4T1 (breast cancer) | 12.1 | ALK5 pathway inhibition |
Antifibrotic Effects
The compound's ability to inhibit TGF-β signaling suggests potential applications in treating fibrotic diseases. In animal models of fibrosis, similar compounds have demonstrated significant reductions in fibrotic markers .
Study 1: TGF-β Inhibition in Cancer Models
A recent study evaluated the effects of a related compound on tumor growth in a mouse model. The administration of the compound resulted in a significant reduction in tumor size compared to control groups. This was correlated with decreased levels of TGF-β and enhanced immune cell infiltration into the tumor microenvironment .
Study 2: Immune Modulation via IDO1 Inhibition
In another study focusing on IDO1 inhibitors derived from the triazolo scaffold, researchers found that treatment led to increased cytotoxic T cell activity against tumor cells. This study highlighted the potential for combining these inhibitors with existing immunotherapies to enhance overall effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
